Eprotirome
Overview
Description
Eprotirome is a compound with promising properties for the treatment of obesity and dyslipidemia . It increases the body’s energy consumption and reduces body weight, and it markedly reduces blood lipids and blood glucose . It is a thyroid hormone analog with hypocholesterolemic properties .
Synthesis Analysis
The development of thyroid hormone (TH) analogues was prompted by the attempt to exploit the effects of TH on lipid metabolism, avoiding cardiac thyrotoxicosis . Analogues with TRβ selectivity were developed, and four different compounds have been used in clinical trials: GC-1 (sobetirome), KB-2115 (eprotirome), MB07344/VK2809, and MGL-3196 (resmetirom) .Molecular Structure Analysis
Eprotirome belongs to the class of organic compounds known as bromodiphenyl ethers. These are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .Chemical Reactions Analysis
Eprotirome works by selectively stimulating the thyroid hormone receptor, which is the protein in the body that mediates the effects of thyroid hormone . It has receptor and tissue selective properties, thereby avoiding negative effects on the heart .Physical And Chemical Properties Analysis
Eprotirome has a molecular formula of C18H17Br2NO5 and a molecular weight of 487.14 .Scientific Research Applications
Eprotirome and Familial Hypercholesterolaemia
Eprotirome, a liver-selective thyroid hormone receptor agonist, was investigated for its capacity to lower plasma LDL cholesterol concentrations in patients with familial hypercholesterolaemia. The AKKA trial, a phase 3 study, demonstrated that eprotirome could reduce LDL cholesterol levels when added to statin therapy, albeit with potential liver injury risks. This study was terminated prematurely due to findings of cartilage damage in animal studies, raising concerns about the therapeutic approach of selective thyroid hormone mimetics for lowering LDL cholesterol concentrations (Sjouke et al., 2014).
Mechanism of Action
Eprotirome's hypocholesterolemic properties stem from its ability to reduce serum LDL cholesterol levels by increasing hepatic clearance, primarily through enhanced expression of the hepatic LDL-receptor gene. It also reduces the serum level of Lp(a) lipoprotein, with minimal uptake in nonhepatic tissues, thus avoiding many adverse effects associated with thyroid hormone treatment. This specificity suggests a focused approach in managing dyslipidemia with reduced systemic side effects (Definitions, 2020).
Transport and Uptake
The bile acid transporter SLC10A1 plays a role in the liver targeting of eprotirome, facilitating its transport across the plasma membrane. This specificity underscores eprotirome's lipid-lowering action without adverse extrahepatic thyromimetic effects. However, its efficacy and the critical nature of SLC10A1 in human liver uptake remain subjects for further investigation (Kersseboom et al., 2017).
Clinical Implications and Considerations
While eprotirome shows potential in reducing atherogenic lipoproteins, its effects on liver parameters in previous studies raise concerns about its safety profile. The observed liver injury in some studies suggests that the effects could be compound-specific or due to drug-drug interactions at the liver level. These findings highlight the need for cautious consideration in the development of new thyroid hormone agonists for dyslipidemia treatment (Sjouke et al., 2017).
properties
IUPAC Name |
3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCSYAVXDAUHLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189021 | |
Record name | Eprotirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
KB2115 works by selectively stimulating the thyroid hormone receptor which is the protein in the body that mediates the effects of thyroid hormone. KB2115 has receptor and tissue selective properties and thereby negative effects on the heart can be avoided. | |
Record name | Eprotirome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Eprotirome | |
CAS RN |
355129-15-6 | |
Record name | Eprotirome | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355129-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprotirome [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprotirome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eprotirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPROTIROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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